molecular formula C11H11NO6 B13738093 5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid CAS No. 42904-20-1

5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid

Cat. No.: B13738093
CAS No.: 42904-20-1
M. Wt: 253.21 g/mol
InChI Key: IYTYBZHQEDBDJR-UHFFFAOYSA-N
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Description

5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid is a substituted benzene dicarboxylic acid derivative featuring an ethoxycarbonylamino (-NHCOOEt) group at the 5-position. This functional group imparts unique electronic and steric properties, making the compound valuable in coordination chemistry, polymer synthesis, and pharmaceutical design. The ethoxycarbonyl group enhances solubility in organic solvents while retaining the ability to participate in hydrogen bonding and metal coordination via the carboxylic acid and amide moieties.

Properties

CAS No.

42904-20-1

Molecular Formula

C11H11NO6

Molecular Weight

253.21 g/mol

IUPAC Name

5-(ethoxycarbonylamino)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C11H11NO6/c1-2-18-11(17)12-8-4-6(9(13)14)3-7(5-8)10(15)16/h3-5H,2H2,1H3,(H,12,17)(H,13,14)(H,15,16)

InChI Key

IYTYBZHQEDBDJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid typically involves the reaction of 5-aminoisophthalic acid with ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the selective formation of the ethoxycarbonyl group on the amino group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The ethoxycarbonyl group can enhance the compound’s ability to interact with enzymes or receptors, leading to various biological effects. The carboxylic acid groups can participate in hydrogen bonding and other interactions that influence the compound’s activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related benzene-1,3-dicarboxylic acid derivatives, focusing on substituent effects, synthesis, and applications.

Substituent Diversity and Electronic Effects

Compound Name Substituent at 5-Position Electronic Nature Key Properties/Applications Reference
5-[(Ethoxycarbonyl)amino]- (Target) -NHCOOEt Electron-withdrawing (amide), moderate steric bulk MOF construction, polymer synthesis N/A
5-Hydroxy (H25OIA) -OH Electron-donating Metal coordination, acidity enhancement
5-tert-Butyl (H2tBuIA) -C(CH3)3 Strongly electron-donating, bulky Steric hindrance in coordination polymers
5-Trifluoromethyl -CF3 Strongly electron-withdrawing Pharmaceutical intermediates
5-(Pyridine-4-amido) -NHCOPyridine Electron-withdrawing, π-conjugated MOFs with nitrogen-rich ligands
5-(3-Phenylprop-2-enoyloxy) -OCOCH2CHPh Electron-withdrawing (ester) Bioactive lignin derivatives
5-(Benzimidazol-1-ylmethyl) -CH2Benzimidazole π-Stacking, hydrogen bonding Molecular self-assembly engineering

Key Observations :

  • Electron-withdrawing groups (e.g., -CF3, -NHCOOEt) increase acidity of the carboxylic acids, enhancing metal-binding affinity in MOFs .
  • Bulky substituents (e.g., -C(CH3)3, -CH2Benzimidazole) influence crystal packing and porosity in coordination polymers .
  • Biological relevance : The trifluoromethyl group (in 5-CF3) and benzimidazole derivatives show promise in drug design due to enhanced bioavailability and target interactions .

Reactivity Trends :

  • Ethoxycarbonylamino and pyridine-amido groups enable post-synthetic modifications (e.g., hydrolysis to free amines or coordination to metals) .
  • Bulky substituents (e.g., tert-butyl) reduce reaction rates in polymerization due to steric hindrance .
Coordination Polymers and MOFs
  • Target Compound: The ethoxycarbonylamino group may act as a hydrogen-bond donor/acceptor, facilitating porous MOFs with tunable gas adsorption properties (cf. ) .
  • 5-tert-Butyl Derivative : Used in cadmium-based coordination polymers with high thermal stability (up to 300°C) .
  • 5-(4H-Triazol-4-yl) (H2L6) : Forms luminescent lanthanide MOFs for chemical sensing .
Pharmaceutical Relevance
  • 5-Trifluoromethyl Analog : Key intermediate in kinase inhibitors due to metabolic stability imparted by -CF3 .
  • 5-(Thiazolidinone) Derivative: Exhibits antimicrobial activity via sulfur-mediated interactions () .

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